molecular formula C15H19NO5 B1585417 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester CAS No. 83507-70-4

2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester

Cat. No. B1585417
CAS RN: 83507-70-4
M. Wt: 293.31 g/mol
InChI Key: JBQNXIFJGSBDQB-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

In a flask maintained under reduce pressure, p-methoxyaniline (35.1 g, 280 mmol) and diethyl 2-(methoxymethylene)malonate (73.97 g, 340 mmol) were stirred at 100° C. for two h. The crude mixture was used without further purification.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
73.97 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.CO[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Step Two
Name
Quantity
73.97 g
Type
reactant
Smiles
COC=C(C(=O)OCC)C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred at 100° C. for two h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a flask maintained
CUSTOM
Type
CUSTOM
Details
The crude mixture was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.